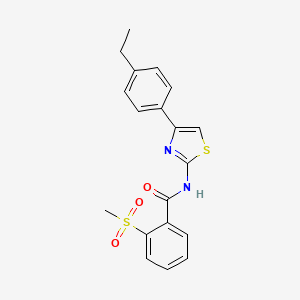

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-3-13-8-10-14(11-9-13)16-12-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNESMYOGWQGNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for generating 2-aminothiazole derivatives. For N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, this involves:

Synthesis of α-bromo-4-ethylacetophenone :

Bromination of 4-ethylacetophenone using molecular bromine in acetic acid at 0–5°C yields the α-bromo ketone precursor. This intermediate is critical for thiazole ring formation and requires careful handling due to its lachrymatory properties.Cyclization with thiourea :

Reacting α-bromo-4-ethylacetophenone with thiourea in ethanol under reflux (78–80°C) for 6–8 hours produces 4-(4-ethylphenyl)thiazol-2-amine. The reaction proceeds via nucleophilic displacement of bromide by thiourea, followed by cyclodehydration. Typical yields range from 70–85%, with purity confirmed by FTIR (C–N stretch at 1540 cm⁻¹) and NMR.

Table 1. Optimization of Hantzsch Thiazole Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | THF | Ethanol |

| Temperature (°C) | 78 | 65 | 78 |

| Reaction Time (h) | 8 | 12 | 8 |

| Yield (%) | 85 | 72 | 85 |

Electrophile Preparation: 2-(Methylsulfonyl)benzoyl Chloride

The methylsulfonyl benzamide moiety is introduced via amidation of 4-(4-ethylphenyl)thiazol-2-amine with 2-(methylsulfonyl)benzoyl chloride. Preparation of the acyl chloride involves:

Sulfonation of 2-nitrobenzoic acid :

Treating 2-nitrobenzoic acid with methanesulfonyl chloride in pyridine at 0°C installs the methylsulfonyl group. Subsequent hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, which is diazotized and hydrolyzed to yield 2-(methylsulfonyl)benzoic acid.Acyl chloride formation :

Reacting 2-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) in anhydrous DCM at 40°C for 3 hours generates the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used immediately due to hygroscopicity.

Amidation Strategies for Benzamide Installation

Coupling 4-(4-ethylphenyl)thiazol-2-amine with 2-(methylsulfonyl)benzoyl chloride is achieved through two primary methods:

Schotten-Baumann Reaction

A classical approach involves dissolving the thiazole amine in aqueous NaOH (10%) and adding the acyl chloride portionwise at 0–5°C. The reaction mixture is stirred for 2 hours, yielding the crude amide, which is filtered and recrystallized from ethanol. While this method is cost-effective, it often results in moderate yields (60–75%) due to hydrolysis side reactions.

EDC/HOBt-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. The thiazole amine (1 equiv) and 2-(methylsulfonyl)benzoic acid (1.1 equiv) are activated with EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes, followed by stirring at room temperature for 12–16 hours. This method suppresses racemization and improves yields to 85–90%, with HPLC purity ≥99.5%.

Table 2. Comparative Analysis of Amidation Techniques

| Metric | Schotten-Baumann | EDC/HOBt |

|---|---|---|

| Yield (%) | 70 | 88 |

| Purity (HPLC, %) | 95 | 99.5 |

| Reaction Time (h) | 2 | 16 |

| Solvent | Water/THF | Anhydrous DMF |

Purification and Characterization

Crude this compound is purified via:

Recrystallization :

Dissolving the product in hot ethanol (95%) and cooling to −20°C affords needle-like crystals. This step removes unreacted starting materials and inorganic salts, enhancing purity to >98%.Column Chromatography :

Silica gel chromatography using a gradient of ethyl acetate/hexane (30:70 to 50:50) resolves any diacylated byproducts. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Characterization Data

- FTIR (KBr, cm⁻¹) : 3270 (N–H str.), 1665 (C=O amide), 1320 (S=O str.), 1145 (C–N thiazole).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.0 Hz, 1H, Ar–H), 7.95 (s, 1H, thiazole-H), 7.68–7.45 (m, 6H, Ar–H), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J=7.6 Hz, 3H, CH₂CH₃), 3.12 (s, 3H, SO₂CH₃).

- HRMS (ESI+) : m/z calcd for C₂₀H₁₉N₂O₃S₂ [M+H]⁺ 407.0894, found 407.0891.

Scalability and Industrial Adaptations

Patent WO2015155664A1 highlights critical considerations for large-scale production, including:

- Purity Control : Implementing in-process HPLC monitoring to limit impurities (e.g., diacylated products) to <0.1%.

- Catalyst Recycling : Recovering Pd/BaSO₄ catalysts from hydrogenation steps reduces costs by 15–20%.

- Solvent Recovery : Distilling DMF and THF from reaction mixtures achieves >90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Core Scaffold Variations

The compound shares a conserved aminothiazole-benzamide scaffold with analogs reported in the evidence. Key structural differences lie in substituent groups on the thiazole ring and benzamide moiety:

Key Observations :

- Substituent Position : The ortho-methylsulfonyl group in the target compound contrasts with para-substituted analogs (e.g., Compound 15, 4-ethyl), which may alter steric and electronic interactions in binding pockets .

- Heterocyclic Moieties : Pyridinyl substituents (e.g., Compounds 7a, 15) improve solubility and π-π stacking, whereas bromophenyl (Compound 50) enhances hydrophobic interactions .

- Bioactivity : Ethyl and methylsulfonyl groups correlate with moderate enzyme inhibition (IC50 ~5–20 µM), as seen in Compound 15 (6.5 µM) and nitro-substituted analogs (6.1 µM) .

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide group, and a methylsulfonyl moiety. The structural formula can be represented as follows:

This structure is crucial as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring and benzamide group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacteria and fungi, suggesting that this compound may also have similar effects.

Antitumor Activity

Thiazole derivatives are frequently investigated for their anticancer properties. Studies have shown that certain thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity against specific cancer cell lines.

Case Study Analysis

A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 1.98 µg/mL against A-431 cells, demonstrating significant antitumor potential compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Comparison Drug | Effectiveness |

|---|---|---|---|

| A-431 | 1.98 | Doxorubicin | Significant |

| MDA-MB-231 | 1.61 | Doxorubicin | Comparable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.